molecular formula C9H9NO B1423770 2-Cyclopropylisonicotinaldehyde CAS No. 1211528-27-6

2-Cyclopropylisonicotinaldehyde

Cat. No. B1423770
CAS RN: 1211528-27-6
M. Wt: 147.17 g/mol
InChI Key: XIMBNXYJJWSYCA-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinaldehyde is a chemical compound with the molecular formula C9H9NO . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

  • Conformational Restriction in Bioactive Compounds : Cyclopropane rings are used to restrict the conformation of biologically active compounds, enhancing activity and aiding in the investigation of bioactive conformations. For instance, chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed as key intermediates for synthesizing compounds with an asymmetric cyclopropane structure (Kazuta, Matsuda, & Shuto, 2002).

  • Catalytic Applications in Organic Synthesis : Acylcyclopropanes, which are similar in structure to 2-Cyclopropylisonicotinaldehyde, have been employed in catalyzed cyclocondensation reactions with indoles, providing access to biologically relevant scaffolds (Ortega et al., 2021).

  • Drug Development Enhancements : The cyclopropane ring is increasingly used in drug development for transitioning candidates from preclinical to clinical stages. Its structural features, like coplanarity and enhanced π-character of C-C bonds, contribute significantly to drug properties (Talele, 2016).

  • Biological Relevance and Stability : Cyclopropene units, similar in structure to cyclopropyl groups in 2-Cyclopropylisonicotinaldehyde, are stable in aqueous solutions and can be metabolically incorporated into cell surface glycans. This stability and bioorthogonality make them suitable for tagging biomolecules in vivo (Patterson et al., 2012).

  • Synthesis of Cyclopropylamines : Cyclopropylamines, structurally related to 2-Cyclopropylisonicotinaldehyde, are synthesized from α-chloroaldehydes and are significant in pharmaceuticals and agrochemicals. Their synthesis involves trapping an electrophilic zinc homoenolate with an amine followed by ring closure (West et al., 2019).

  • Cyclopropyl Ring in Natural Products : Cyclopropyl rings are present in various natural products with diverse pharmacological activities. These compounds, due to their inherent ring strain, often act as potent alkylation agents and have been used as mechanistic probes for studying enzyme catalysis (Salaün & Baird, 1995).

properties

IUPAC Name

2-cyclopropylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-3-4-10-9(5-7)8-1-2-8/h3-6,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMBNXYJJWSYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281918
Record name 2-Cyclopropyl-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211528-27-6
Record name 2-Cyclopropyl-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211528-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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